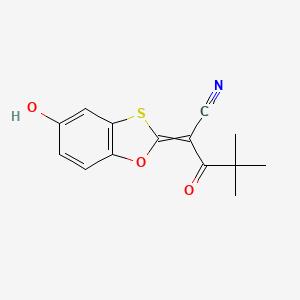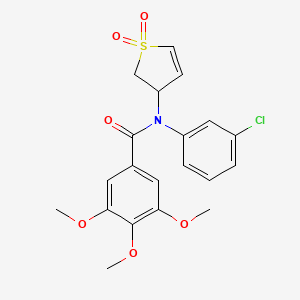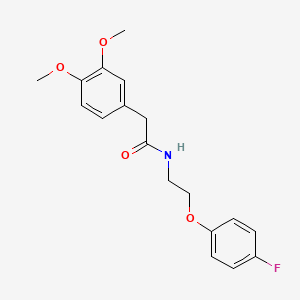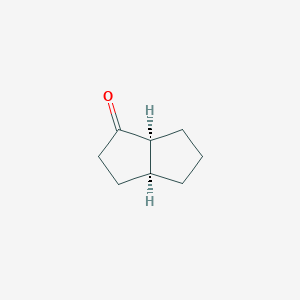
(3AS,6AS)-Hexahydro-1(2H)-pentalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “(3AS,6AS)-Hexahydro-1(2H)-pentalenone” are not available, there are general methods for synthesizing similar compounds. For example, the Paal-Knorr Pyrrole Synthesis is a method used for the synthesis of pyrroles, which are heterocyclic compounds .Scientific Research Applications
Polyfunctionalized Hexahydro-1(2H)-pentalenone Derivatives
Researchers have explored the rearrangement of bicyclic 1,2-oxazine N-oxide derivatives into diastereoisomeric hexahydro-1(2H)-pentalenone derivatives. These compounds undergo nucleophilic eliminative ring fission to produce 1-amino-2-nitroalkylated cyclopentanecarboxylic esters, showcasing their potential in creating complex organic molecules (Barbarella et al., 1984).
Atmospheric Chemistry of Ketones
In the atmospheric chemistry context, hexahydro-1(2H)-pentalenone derivatives like 2-pentanone and 2-heptanone have been studied for their interactions with the hydroxyl (OH) radical. This research provides insights into their potential environmental impact, including contributions to photochemical air pollution (Atkinson et al., 2000).
Synthesis of Sesquiterpene Antibiotics
The synthetic route to sesquiterpene antibiotics, such as pentalenolactone, employs hexahydro-1(2H)-pentalenone derivatives. This showcases the utility of these compounds in the synthesis of biologically active molecules with potential pharmaceutical applications (Taber & Schuchardt, 1987).
Novel Synthetic Routes
Studies have identified hexahydro-1(2H)-pentalenone derivatives as key intermediates in the synthesis of various natural products and alkaloids, demonstrating their versatility in organic synthesis and drug development (Imanishi, 2009).
Electronic and Vibrational Structure
Research on pentalene, closely related to hexahydro-1(2H)-pentalenone, involves the study of its electronic and vibrational absorption spectra. This contributes to our understanding of the structural properties of such compounds, which is crucial for the development of novel materials (Bally et al., 1997).
Fluorescent Photochromic Diarylethenes
An alternative synthetic strategy for 6,6a-dihydropentalene-2(1H)-one derivatives highlights the potential of these compounds in designing fluorescent materials with photochromic properties, important for applications in optical devices and sensors (Lonshakov et al., 2014).
properties
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTVVUIIJPWANB-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CCC(=O)[C@H]2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32405-37-1 |
Source


|
| Record name | rac-(3aR,6aR)-octahydropentalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2730755.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2730756.png)
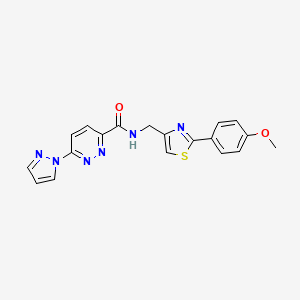
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2730759.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2730760.png)
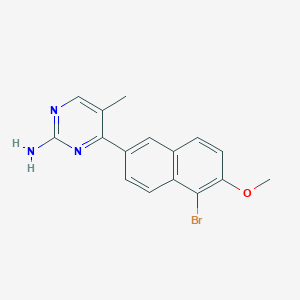
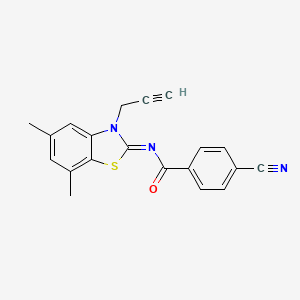
![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)



